methanone CAS No. 339007-99-7](/img/structure/B2845632.png)

[2-(4-Chlorophenyl)-1,3-thiazol-5-yl](3,4-dichlorophenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

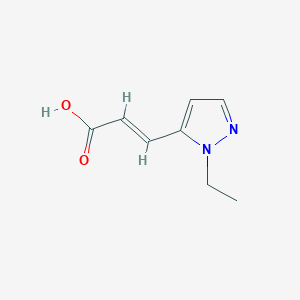

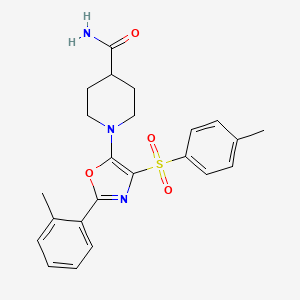

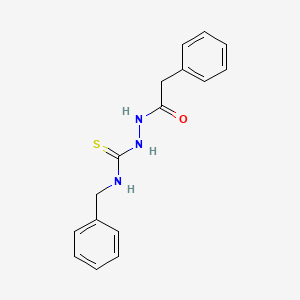

2-(4-Chlorophenyl)-1,3-thiazol-5-yl](3,4-dichlorophenyl)methanone is a synthetic compound that has been studied for its potential applications in a variety of scientific research areas. This compound is an organochlorine compound, which is a type of compound that contains one or more carbon atoms bonded to one or more chlorine atoms. It is a highly versatile compound that can be used in a variety of ways, such as in the synthesis of other organochlorine compounds, and in the development of new drugs and materials.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization :

- Shahana and Yardily (2020) synthesized and characterized novel compounds including (4-amino-2-(4-chlorophenyl)amino)thiazol-5-yl)(thiophene-2-yl)methanone. The structural optimization and interpretation of theoretical vibrational spectra were made using density functional theory calculations. The study also analyzed the thermodynamic stability and reactivity of the compounds and conducted a molecular docking study to understand their antibacterial activity (Shahana & Yardily, 2020).

Antioxidant Activity :

- Reddy et al. (2015) synthesized urea, thiourea, and selenourea derivatives with thiazole moieties. They evaluated these compounds for in vitro antioxidant activity, revealing that some compounds exhibited potent antioxidant activity, indicating their potential as new classes of antioxidant agents (Reddy et al., 2015).

Antiviral Activity :

- Chen et al. (2010) synthesized new derivatives including 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide, showing certain anti-tobacco mosaic virus activity (Chen et al., 2010).

Antimicrobial Activity :

- Sivakumar et al. (2021) explored the molecular structure, spectroscopic, quantum chemical, topological, molecular docking, and antimicrobial activity of related compounds. They found the compounds demonstrated antibacterial and antifungal effects (Sivakumar et al., 2021).

- Katariya et al. (2021) synthesized compounds incorporating oxazole, pyrazoline, and pyridine moieties and evaluated their anticancer and antimicrobial activities. These compounds performed well against pathogenic strains (Katariya et al., 2021).

Potential in Cancer Research :

- Hafez, El-Gazzar, and Al-Hussain (2016) synthesized compounds with potential anticancer activity, showing higher efficacy than the reference drug doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016).

Luminescence Applications :

- Wen et al. (2021) designed and synthesized a new organic molecule demonstrating luminescence switching capabilities, indicating potential applications in materials science (Wen et al., 2021).

Wirkmechanismus

Target of Action

Thiazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Thiazole derivatives are known to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-(4-Chlorophenyl)-1,3-thiazol-5-ylmethanone may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Molecules containing a thiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems . This suggests that 2-(4-Chlorophenyl)-1,3-thiazol-5-ylmethanone may have a similar effect on various biochemical pathways.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . This suggests that the compound’s solubility may influence its absorption and distribution in the body, and thus its bioavailability.

Result of Action

Given the diverse biological activities of thiazole derivatives , this compound may induce a wide range of molecular and cellular changes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(4-Chlorophenyl)-1,3-thiazol-5-ylmethanone. For instance, the compound’s solubility in various solvents suggests that its action may be influenced by the composition of the biological environment.

Eigenschaften

IUPAC Name |

[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-(3,4-dichlorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Cl3NOS/c17-11-4-1-9(2-5-11)16-20-8-14(22-16)15(21)10-3-6-12(18)13(19)7-10/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYGLTBDZIFNGKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(S2)C(=O)C3=CC(=C(C=C3)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Cl3NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-phenylpropanamide](/img/structure/B2845550.png)

![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one](/img/structure/B2845554.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2845560.png)

![N-(4-chlorophenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea](/img/structure/B2845563.png)

![3-[(2-Hydroxyethyl)sulfanyl]-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-one](/img/structure/B2845564.png)